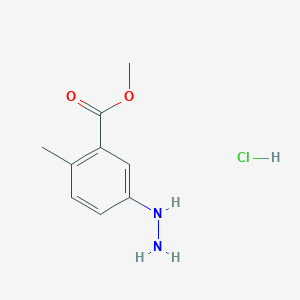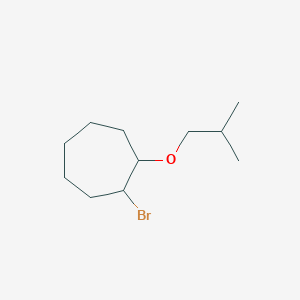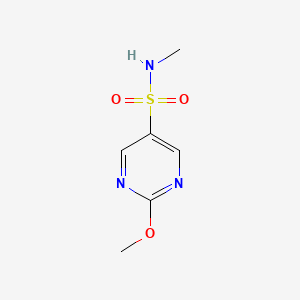![molecular formula C11H14BrNO B13303989 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 5-bromo-2-methylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-2-methylphenol.
Methoxylation: The brominated phenol is then reacted with a methoxy group donor, such as dimethyl sulfate, to form 5-bromo-2-methylphenyl methoxy.
Azetidine Formation: The final step involves the reaction of the methoxylated intermediate with azetidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The azetidine ring may also play a role in the compound’s overall activity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound shares the bromine and methoxy substituents but differs in the presence of a boronic acid group instead of an azetidine ring.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar in having bromine and methoxy groups, but it contains an aldehyde group and lacks the azetidine ring.
Uniqueness
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-[(5-bromo-2-methylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-10(12)4-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3 |
InChI Key |
PTGPMAZSDIKMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


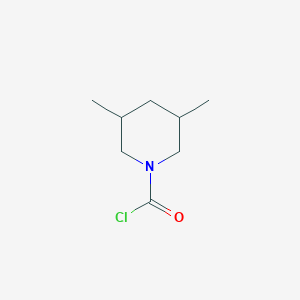
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
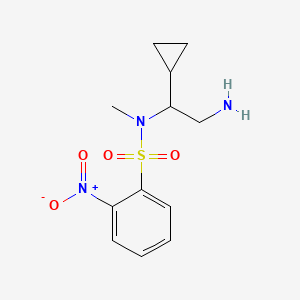
![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)

amine](/img/structure/B13303950.png)
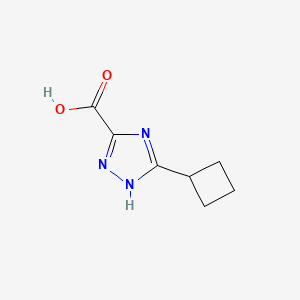
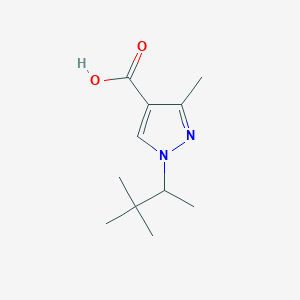
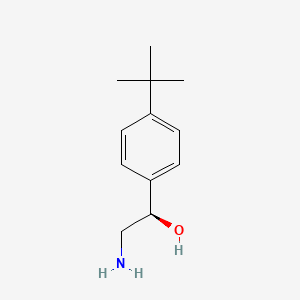
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)
